Cas no 5616-32-0 (2-(Methylamino)acetonitrile)

2-(Methylamino)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(Methylamino)acetonitrile
- Methylaminoacetonitrile
- Acetonitrile,2-(methylamino)-
- N-cyanomethyl-N-methylamine
- CH3NHCH2CN
- EINECS 227-037-7
- 2-(Methylamino)-acetonitrile
- DTXSID3063962
- NSC 99320
- (Methylamino)acetonitrile
- AKOS000148535
- N-Methylaminoacetonitrile
- KL8ZR823UA
- MFCD00058964
- EN300-53873
- (Methylamino)acetonitrile, AldrichCPR
- FT-0635783
- M0140
- Acetonitrile, 2-(methylamino)-
- NSC-99320
- Glycinonitrile, N-methyl-
- NS00033472
- Acetonitrile, (methylamino)-
- A830939
- Sarcosinonitrile
- NSC99320
- D91283
- 5616-32-0
- DB-052853
- BBL104222
- 2-methylaminoacetonitrile
- STL558209
-
- MDL: MFCD00058964
- インチ: InChI=1S/C3H6N2/c1-5-3-2-4/h5H,3H2,1H3
- InChIKey: PVVRRUUMHFWFQV-UHFFFAOYSA-N
- ほほえんだ: CNCC#N
計算された属性
- せいみつぶんしりょう: 70.05310
- どういたいしつりょう: 70.053
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 5
- 回転可能化学結合数: 1
- 複雑さ: 49.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 35.8A^2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.920(lit.)
- ふってん: 65°C/20mmHg(lit.)
- フラッシュポイント: 44 °C
- 屈折率: 1.4190 to 1.4220
- PSA: 35.82000
- LogP: 0.12028
- ようかいせい: 未確定
2-(Methylamino)acetonitrile セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H226-H302+H312+H332-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険物輸送番号:1993
- 危険カテゴリコード: 11-20/21/22-38-36-22-10
- セキュリティの説明: S16; S23; S36/37/39
-
危険物標識:
- 危険レベル:3
- 包装グループ:III
- リスク用語:R11
- セキュリティ用語:S16-S23-S36/37/39
- ちょぞうじょうけん:<0°C
2-(Methylamino)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-53873-0.5g |
2-(methylamino)acetonitrile |
5616-32-0 | 0.5g |
$21.0 | 2023-06-08 | ||
Enamine | EN300-53873-0.1g |
2-(methylamino)acetonitrile |
5616-32-0 | 0.1g |
$19.0 | 2023-06-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-489653-5 ml |
Methylaminoacetonitrile, |
5616-32-0 | 5 ml |
¥1685.00 | 2023-09-05 | ||
Aaron | AR003SSD-25g |
Methylaminoacetonitrile |
5616-32-0 | 97% | 25g |
$431.00 | 2025-01-22 | |
1PlusChem | 1P003SK1-1g |
METHYLAMINOACETONITRILE |
5616-32-0 | 98% | 1g |
$78.00 | 2025-02-20 | |
A2B Chem LLC | AB76177-25g |
Methylaminoacetonitrile |
5616-32-0 | 98% | 25g |
$456.00 | 2024-04-19 | |
A2B Chem LLC | AB76177-1g |
Methylaminoacetonitrile |
5616-32-0 | 98% | 1g |
$69.00 | 2024-04-19 | |
A2B Chem LLC | AB76177-5g |
Methylaminoacetonitrile |
5616-32-0 | 95% | 5g |
$148.00 | 2024-04-19 | |
A2B Chem LLC | AB76177-10g |
Methylaminoacetonitrile |
5616-32-0 | 98% | 10g |
$282.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1692962-25g |
Methylaminoacetonitrile |
5616-32-0 | 98.0% | 25g |
¥6460.00 | 2024-05-08 |
2-(Methylamino)acetonitrile 関連文献
-
Debasmita Saha,Garima Jain,Anuj Sharma RSC Adv. 2015 5 70619
-
2. Hydrogen-bond basicity pK HB scale of secondary aminesJér?me Graton,Michel Berthelot,Christian Laurence HB scale of secondary amines. Jér?me Graton Michel Berthelot Christian Laurence J. Chem. Soc. Perkin Trans. 2 2001 2130
-
Matthew L. Gettings,Edward F. C. Byrd,Matthias Zeller,Davin Piercey New J. Chem. 2021 45 2228
-
4. 304. Synthetic analgesics. Part VII. Metadine and related 3-phenylpiperidine derivativesA. W. D. Avison,A. L. Morrison J. Chem. Soc. 1950 1471
-
5. Design, synthesis and antioxidant properties of ovothiol-derived 4-mercaptoimidazolesVincent Zoete,Fabrice Bailly,Jean-Pierre Catteau,Jean-Luc Bernier J. Chem. Soc. Perkin Trans. 1 1997 2983
-
Eva Shannon Schiffrer,Izidor Sosi?,Andrej ?terman,Janez Mravljak,Irena Mlinari? Ra??an,Stanislav Gobec,Martina Gobec Med. Chem. Commun. 2019 10 1958
-
7. Design, synthesis and antioxidant properties of ovothiol-derived 4-mercaptoimidazolesVincent Zoete,Fabrice Bailly,Jean-Pierre Catteau,Jean-Luc Bernier J. Chem. Soc. Perkin Trans. 1 1997 2983
-
8. [1,4] and [2,3] Sigmatropic rearrangements of ylides generated from N-(α-cyano)allyl-N-cyanomethyl-N,N-dimethylammonium perchloratesAndrzej Jończyk,Tadeusz Zdrojewski,Pawe? Grzywaca,Pawe? Balcerzak J. Chem. Soc. Perkin Trans. 1 1996 2919
-
9. 725. Studies in the azole series. Part XXXIII. The interaction of α-amino-nitriles and alkyl or aryl isocyanatesA. H. Cook,G. D. Hunter J. Chem. Soc. 1952 3789
-
10. Substitution effect on the hydrofluorination reaction of unsaturated amines in superacid HF/SbF5Fei Liu,Agnès Martin-Mingot,Marie-Paule Jouannetaud,Omar Karam,Sébastien Thibaudeau Org. Biomol. Chem. 2009 7 4789
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Nitriles
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Organic cyanides Nitriles
- Solvents and Organic Chemicals Organic Compounds cyanides/Cyanides
2-(Methylamino)acetonitrileに関する追加情報
Introduction to 2-(Methylamino)acetonitrile (CAS No. 5616-32-0)
2-(Methylamino)acetonitrile, with the chemical formula C₃H₆N₂, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. Its CAS number, 5616-32-0, uniquely identifies it in scientific literature and industrial applications. This compound has garnered significant attention due to its utility in the synthesis of various bioactive molecules, including pharmacologically relevant scaffolds.
The structure of 2-(Methylamino)acetonitrile features a nitrile group (-CN) attached to an amine-substituted ethyl backbone. This configuration makes it a valuable building block for constructing more complex molecules. The presence of both electrophilic and nucleophilic centers allows for diverse chemical transformations, making it a staple in synthetic chemists' toolkits.
In recent years, 2-(Methylamino)acetonitrile has been increasingly explored in the development of novel therapeutic agents. Its role in medicinal chemistry stems from its ability to serve as a precursor for heterocyclic compounds, which are prevalent in many drugs. For instance, derivatives of this compound have been investigated for their potential in treating neurological disorders, where precise molecular targeting is crucial.
One of the most compelling aspects of 2-(Methylamino)acetonitrile is its application in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often linked to cancer and inflammatory diseases. By incorporating 2-(Methylamino)acetonitrile into kinase inhibitor molecules, researchers can fine-tune binding interactions with target proteins, improving drug efficacy and selectivity. Recent studies have demonstrated its utility in generating potent inhibitors of Janus kinases (JAKs), which play a critical role in immune responses.
Another area where 2-(Methylamino)acetonitrile has made a significant impact is in the development of antiviral agents. The rapid evolution of viruses necessitates the creation of broad-spectrum inhibitors that can target multiple strains. The nitrile group in 2-(Methylamino)acetonitrile provides a reactive site for forming covalent bonds with viral proteins, disrupting their function. Preliminary research indicates that derivatives of this compound exhibit inhibitory activity against several RNA viruses, including those responsible for respiratory infections.
The pharmaceutical industry has also leveraged 2-(Methylamino)acetonitrile in the synthesis of central nervous system (CNS) drugs. Its structural features allow for easy functionalization, enabling the creation of molecules that can cross the blood-brain barrier. This property is particularly important for treating neurodegenerative diseases such as Alzheimer's and Parkinson's, where drug delivery remains a significant challenge. Researchers have reported promising results using 2-(Methylamino)acetonitrile-based compounds that modulate neurotransmitter systems without significant side effects.
Beyond pharmaceuticals, 2-(Methylamino)acetonitrile finds applications in agrochemicals and material science. In agriculture, it serves as a precursor for herbicides and fungicides that enhance crop protection. Its reactivity allows for the design of compounds with specific biological activities against pests and pathogens while minimizing environmental impact.
In material science, 2-(Methylamino)acetonitrile is used to synthesize polymers and coatings with unique properties. For example, its incorporation into polymer backbones can enhance thermal stability and mechanical strength. These advanced materials are finding use in aerospace, automotive, and electronics industries where performance under extreme conditions is paramount.
The synthesis of 2-(Methylamino)acetonitrile itself is well-documented and can be achieved through several routes. One common method involves the reaction of methylamine with acrylonitrile under controlled conditions. Advances in catalytic systems have improved the efficiency and yield of this process, making it more sustainable and scalable for industrial production.
Safety considerations are paramount when handling 2-(Methylamino)acetonitrile, although it is not classified as a hazardous substance under standard conditions. Proper storage and handling procedures should be followed to prevent degradation or unintended reactions. Personal protective equipment (PPE), such as gloves and safety goggles, is recommended when working with this compound to ensure worker safety.
The future prospects for 2-(Methylamino)acetonitrile are bright, with ongoing research exploring new applications and synthetic methodologies. As our understanding of molecular interactions deepens, this compound will likely continue to play a pivotal role in drug discovery and material innovation.
5616-32-0 (2-(Methylamino)acetonitrile) 関連製品
- 628-87-5(Iminodiacetonitrile)
- 2228946-73-2(3-(1-azido-2-hydroxyethyl)benzonitrile)
- 13193-53-8(2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione)
- 1366368-66-2((3S)-3-(2,5-dimethylthiophen-3-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 882073-22-5(1-(4-Chlorophenyl)-3-(4-fluorophenyl)sulfanyl-1-propanone)
- 2411283-21-9(1H-Pyrazolo[3,4-b]pyridine-5-methanol, 6-chloro-1-methyl-)
- 1417793-59-9(N,N-Dimethyl-1-(thiazol-2-yl)ethanamine)
- 1805556-00-6(2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol)
- 1218790-98-7(1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylic acid)
- 1534808-01-9(tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate)
